molecular formula C11H17NO4 B594546 tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate CAS No. 1352723-48-8

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B594546
CAS No.: 1352723-48-8
M. Wt: 227.26
InChI Key: WAXXNFZYMOMJPD-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, two dimethyl groups, and a dioxopyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate include:

  • tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
  • tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the dioxopyrrolidine ring and the presence of both tert-butyl and dimethyl groups. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXXNFZYMOMJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856723
Record name tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-48-8
Record name tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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